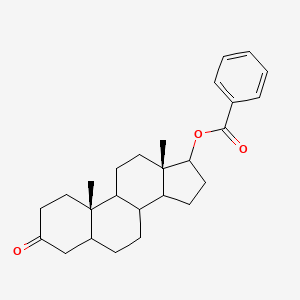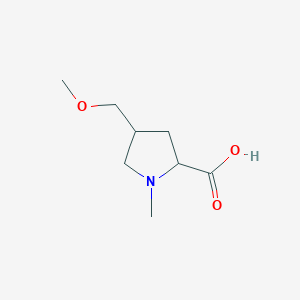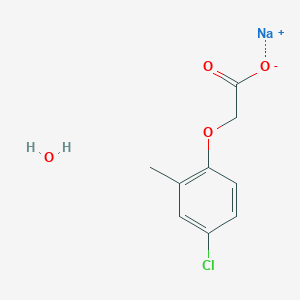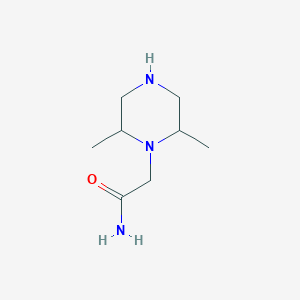![molecular formula C12H17BrN2O B14796697 2-amino-N-[(4-bromophenyl)methyl]-N-ethylpropanamide](/img/structure/B14796697.png)
2-amino-N-[(4-bromophenyl)methyl]-N-ethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-N-(4-bromobenzyl)-N-ethylpropanamide is an organic compound that features a bromobenzyl group attached to an amino-propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-bromobenzyl)-N-ethylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl alcohol and ethylamine.
Formation of 4-Bromobenzyl Bromide: 4-bromobenzyl alcohol is converted to 4-bromobenzyl bromide using N-bromosuccinimide (NBS) in the presence of a radical initiator.
N-Alkylation: The 4-bromobenzyl bromide is then reacted with ethylamine to form N-(4-bromobenzyl)-N-ethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous-flow protocols and the use of automated reactors to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-N-(4-bromobenzyl)-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form 4-bromobenzaldehyde using oxidizing agents such as Oxone.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Oxone in acetonitrile at room temperature.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-bromobenzaldehyde.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-N-(4-bromobenzyl)-N-ethylpropanamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-2-Amino-N-(4-bromobenzyl)-N-ethylpropanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, leading to a decrease in enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzaldehyde: A key intermediate in organic synthesis with similar reactivity due to the presence of the bromobenzyl group.
4-Bromobenzyl bromide: Used in the synthesis of various benzyl derivatives and shares the bromobenzyl moiety.
Uniqueness
(S)-2-Amino-N-(4-bromobenzyl)-N-ethylpropanamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C12H17BrN2O |
|---|---|
Molekulargewicht |
285.18 g/mol |
IUPAC-Name |
2-amino-N-[(4-bromophenyl)methyl]-N-ethylpropanamide |
InChI |
InChI=1S/C12H17BrN2O/c1-3-15(12(16)9(2)14)8-10-4-6-11(13)7-5-10/h4-7,9H,3,8,14H2,1-2H3 |
InChI-Schlüssel |
UBWGQEJSQMSOPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=C(C=C1)Br)C(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Boc-2-oxo-8-azaspiro-[4.5]decane-8-carboxylic acid](/img/structure/B14796622.png)


![N-({2-[(2-hydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-methylbenzamide](/img/structure/B14796628.png)
![Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester](/img/structure/B14796629.png)

![1H-Benzo[b]cyclobuta[e]pyran-1-carboxylic acid, 2,2a,8,8a-tetrahydro-8a-hydroxy-7-methoxy-2a-(4-methoxyphenyl)-8-oxo-2-phenyl-5-(phenylmethoxy)-, methyl ester, (2aR,8aS)-rel-](/img/structure/B14796655.png)


![Butanedioic acid, 2-hydroxy-, compd with7-[(3S,5S)-3-amino-5-methyl-1-piperidinyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylicacid](/img/structure/B14796672.png)
![2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide](/img/structure/B14796677.png)

